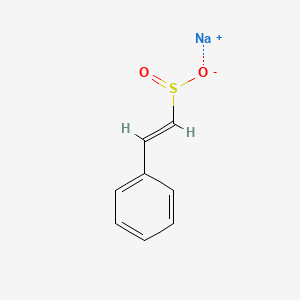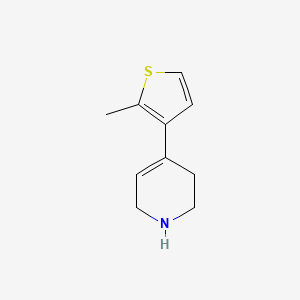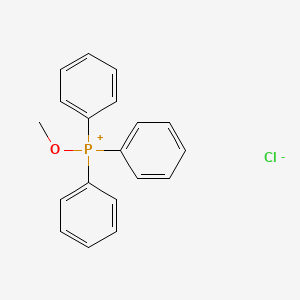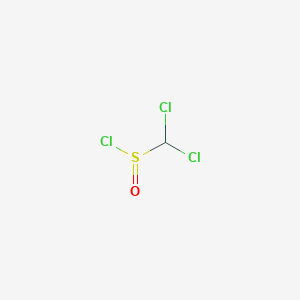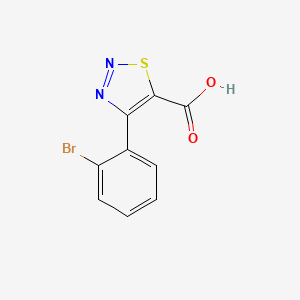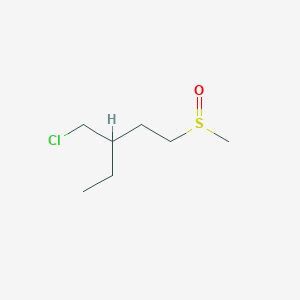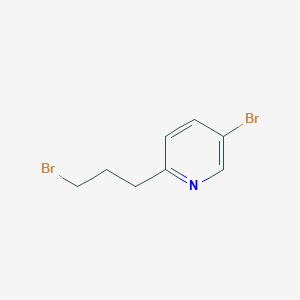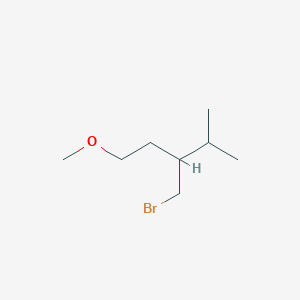
1-Bromo-4-methoxy-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13BrO. It is a brominated ether, characterized by a bromine atom attached to a butane chain that also contains a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-methylbutane can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2-methylbutane using a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-methoxy-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include 4-methoxy-2-methylbutanol, 4-methoxy-2-methylbutanenitrile, and 4-methoxy-2-methylbutylamine.
Elimination: Major products are 4-methoxy-2-methyl-1-butene and 4-methoxy-2-methyl-2-butene.
Oxidation: Products include 4-methoxy-2-methylbutanal and 4-methoxy-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methoxy-2-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates the formation of this intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methoxybutane: Lacks the methyl group present in 1-Bromo-4-methoxy-2-methylbutane.
1-Bromo-2-methylbutane: Does not contain the methoxy group.
4-Bromo-2-methylbutane: The bromine atom is positioned differently.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a bromine atom on the same butane chain, which allows it to participate in a diverse range of chemical reactions. This combination of functional groups makes it a versatile compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C6H13BrO |
|---|---|
Peso molecular |
181.07 g/mol |
Nombre IUPAC |
1-bromo-4-methoxy-2-methylbutane |
InChI |
InChI=1S/C6H13BrO/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
Clave InChI |
FNBXXRBYYNSJCB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
